molecular formula C12H20ClN3O B2706127 2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1713162-99-2

2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2706127
CAS No.: 1713162-99-2
M. Wt: 257.76
InChI Key: CAYBSADOEZKPMG-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a synthetic compound with the molecular formula C12H20ClN3O. It is known for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the spirocyclic core and subsequent functional group modifications to introduce the desired substituents. Common reagents used in these reactions include cyclobutylamine, methyl isocyanate, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is unique due to its spirocyclic structure and the presence of both cyclobutyl and methyl groups. These features contribute to its distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c1-15-10(9-3-2-4-9)14-12(11(15)16)5-7-13-8-6-12;/h9,13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYBSADOEZKPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2(C1=O)CCNCC2)C3CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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